molecular formula C15H14BrNOS B2472251 N-(4-bromophenyl)-2-(p-tolylthio)acetamide CAS No. 219139-11-4

N-(4-bromophenyl)-2-(p-tolylthio)acetamide

Cat. No. B2472251
CAS RN: 219139-11-4
M. Wt: 336.25
InChI Key: JSOAEOAADSSLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(p-tolylthio)acetamide, also known as BPTA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative that has been synthesized through various methods. BPTA has been studied extensively due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Assessment

A study by Ghazzali et al. (2012) in the "Journal of Molecular Structure" focused on the microwave-assisted synthesis of N-(4-bromophenyl)-2-(p-tolylthio)acetamide derivatives. These compounds exhibited significant antimicrobial activity against various bacterial strains and fungal species, highlighting their potential in antimicrobial applications (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Density Functional Theory Study for Anti-HIV Applications

Oftadeh, Mahani, and Hamadanian (2013) conducted a study, published in "Research in Pharmaceutical Sciences," using density functional theory (DFT) on acetamide derivatives, including those with bromophenyl substitutions. The study suggested that these derivatives could be potent as anti-HIV drugs (Oftadeh, Mahani, & Hamadanian, 2013).

Crystal Structure Analysis

A 2009 publication by Xiao et al. in "Acta Crystallographica Section E" described the crystal structure of a similar compound, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. This study contributes to the understanding of the molecular geometry, which is crucial for the design of pharmaceuticals and materials (Xiao, Ouyang, Qin, Xie, & Yang, 2009).

Synthesis and Pharmacological Evaluation of Derivatives

In "journal of applied pharmaceutical science," Severina et al. (2020) explored the synthesis of thioacetamide derivatives, including those with bromophenyl substituents. The study evaluated their affinity with anticonvulsant biotargets, suggesting their potential use in treating seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) in "ACS Omega" detailed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in antimalarial drug synthesis. This process highlights the utility of such compounds in the synthesis of vital medications (Magadum & Yadav, 2018).

Free Radical Scavenging Activity

Boudebbous et al. (2021) in "Chemical Papers" investigated the free radical scavenging activity of a derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA). The compound showed potent free radical scavenging activity, comparable to certain commercial antioxidants, indicating its potential in oxidative stress-related applications (Boudebbous, Hamdouni, Boulebd, Zemamouche, Boudjada, & Debache, 2021).

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOAEOAADSSLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(p-tolylthio)acetamide

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